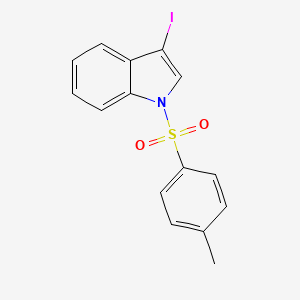

3-Iodo-1-tosyl-1h-indole

Description

Structural Context within Indole (B1671886) Chemistry

The indole framework, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. rsc.org The reactivity of the indole ring is heavily influenced by the substituents it bears. In the case of 3-Iodo-1-tosyl-1H-indole, two key modifications dramatically alter its chemical behavior compared to the parent indole.

Firstly, the introduction of a tosyl (p-toluenesulfonyl) group at the N1 position serves as a robust protecting group for the indole nitrogen. This group is crucial for several reasons: it enhances the stability of the indole ring, modulates its electronic properties, and prevents unwanted side reactions at the nitrogen atom during subsequent transformations. The electron-withdrawing nature of the tosyl group also influences the reactivity of the C-H bonds within the indole system.

Secondly, the presence of an iodine atom at the C3 position is of paramount importance. The carbon-iodine (C-I) bond at this position is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions. This strategic placement of iodine allows for the regioselective introduction of a wide range of functional groups at one of the most reactive positions of the indole core.

The crystal structure of a related compound, 3-Iodo-1-(phenylsulfonyl)indole (B1353761), reveals a significant dihedral angle of 82.84° between the indole ring system and the phenylsulfonyl group, indicating a non-planar geometry. This structural feature, along with weak intermolecular C–H⋯O hydrogen bonds and π-π stacking, influences its reactivity and interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 170456-80-1 |

| Molecular Formula | C15H12INO2S |

| Molecular Weight | 397.23 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage | Keep in dark place, inert atmosphere, room temperature |

This data is compiled from publicly available information. sigmaaldrich.comhoffmanchemicals.com

Significance as a Precursor in Synthetic Methodologies

The true value of this compound lies in its role as a versatile precursor in a multitude of synthetic transformations. The C-I bond is the primary site of reactivity, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions:

This compound is extensively used in palladium-catalyzed cross-coupling reactions. The reactivity of iodo-substituted indoles in these reactions is generally superior to their bromo- or chloro-analogues due to the lower C-I bond dissociation energy. This allows for milder reaction conditions and broader substrate scope. Some of the key cross-coupling reactions involving this precursor include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form C-C bonds. This has been employed in the synthesis of various substituted indoles.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable handles for further functionalization. This has been utilized in the efficient synthesis of carbazoles from 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes. acs.org

Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl groups.

Stille Coupling: Coupling with organotin compounds.

Masuda Borylation: This one-pot sequence followed by a Suzuki coupling has been used in the synthesis of marine (bis)indole alkaloids like Meridianin G. nih.gov

Table 2: Examples of Cross-Coupling Reactions with this compound Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Cs2CO3 | 3-Arylindoles | nih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI / K2CO3 | 3-Alkynylindoles, Carbazoles | acs.org |

| Catellani Reaction | Aziridines and olefins | Pd/Norbornene | Tetrahydro-γ-carbolines | acs.org |

C-H Functionalization:

While the C-I bond is the most reactive site, the tosyl group can also direct C-H functionalization at other positions of the indole ring. Palladium-catalyzed C-H activation strategies have been developed to introduce substituents at the C2, C4, C5, C6, and C7 positions, offering alternative pathways to functionalized indoles that are not readily accessible through classical methods. nih.govacs.org For instance, a one-pot modular synthesis of 4-substituted tetrahydro-γ-carbolines has been developed from 3-iodo-1-tosyl-1H-indoles via a Pd/NBE-catalyzed Catellani/aza-Michael addition cascade. acs.org

The strategic combination of the tosyl protecting group and the C3-iodo substituent makes this compound a powerful and versatile tool in the modern organic chemist's arsenal, enabling the synthesis of a diverse range of complex indole-containing molecules. Its utility is demonstrated in the synthesis of natural products, pharmaceutical intermediates, and functional materials. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAXCXBFLXJZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 1 Tosyl 1h Indole and Its Analogues

Regioselective Halogenation Strategies

The selective introduction of an iodine atom at the C3 position of the indole (B1671886) ring is a critical step in the synthesis of 3-iodo-1-tosyl-1H-indole. Various strategies have been developed to achieve this with high precision.

Direct C-H Iodination Protocols

Direct C-H iodination offers an atom-economical approach to installing the iodo group. Several reagents and conditions have been explored to effect this transformation on N-tosyl protected indoles.

One effective method utilizes bis(trifluoroacetoxy)iodobenzene in the presence of iodine. This system generates a highly electrophilic iodine species, trifluoroacetylhypoiodite, in situ, which readily iodinates the electron-rich indole ring at the C3 position. scribd.com This method is notable for its mild conditions, which are compatible with sensitive protecting groups like acetyl and tert-butyldimethylsilyl. scribd.com

Another approach involves the use of N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.org The reactivity of NIS can be enhanced with catalytic amounts of acids like trifluoroacetic acid, enabling the efficient iodination of various substituted indoles. organic-chemistry.org For instance, the reaction of 1-tosyl-1H-indole with NIS in the presence of a catalytic amount of trifluoroacetic acid provides a high yield of the desired 3-iodo product.

Metal-free conditions for direct C-H iodination have also been developed. A notable example is the use of iodine monochloride (ICl) in the presence of Celite®. This protocol has been successfully applied to a range of indole derivatives, including substituted indoles and azaindoles. researchgate.net

The following table summarizes various direct C-H iodination protocols for N-protected indoles:

Table 1: Direct C-H Iodination Protocols for N-Protected Indoles| Iodinating Reagent | Catalyst/Additive | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| I₂/Bis(trifluoroacetoxy)iodobenzene | None | N-acetylindole | 3-Iodo-N-acetylindole | 85 | scribd.com |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | 1-Tosyl-1H-indole | This compound | High | organic-chemistry.org |

| Iodine Monochloride (ICl) | Celite® | Melatonin | Iodinated Melatonin | 98 | researchgate.net |

Influence of Protecting Groups on Iodination Regioselectivity

The choice of the nitrogen protecting group plays a crucial role in directing the regioselectivity of iodination and influencing the stability of the resulting 3-haloindole. The N-tosyl group is frequently employed due to its strong electron-withdrawing nature, which acidifies the N-H proton and facilitates deprotonation for subsequent reactions. More importantly, it activates the indole ring towards electrophilic substitution, primarily at the C3 position.

Studies have shown that arylsulfonyl derivatives, such as tosyl and mesyl groups, are highly effective in promoting C3-iodination. beilstein-journals.orgthieme-connect.com In contrast, other protecting groups can lead to different outcomes. For example, while N-Boc protected anilines can undergo successful Sonogashira coupling-cyclization to form indoles, the stability and reactivity of the resulting N-Boc-3-iodoindole can be a concern. beilstein-journals.org In some cases, the steric hindrance introduced by the protecting group and other substituents on the indole ring can impact the success of N-protection and subsequent iodination. thieme-connect.com For instance, attempts to N-phenylsulfonate a 2,7-disubstituted indole failed due to steric hindrance, preventing the subsequent C3 iodination. thieme-connect.com This highlights the delicate interplay between electronic effects and steric factors governed by the protecting group.

The table below illustrates the effect of different N-protecting groups on the synthesis of indoles via a cascade Sonogashira coupling-cyclization sequence, which is a common precursor step to iodination.

Table 2: Influence of N-Protecting Groups on Indole Synthesis

| N-Protecting Group | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tosyl (Ts) | N-Tosyl-2-iodoaniline | 1-Tosyl-2-phenyl-1H-indole | 95 | beilstein-journals.org |

| Mesyl (Ms) | N-Mesyl-2-iodoaniline | 1-Mesyl-2-phenyl-1H-indole | 92 | beilstein-journals.org |

| Boc | N-Boc-2-iodoaniline | 1-Boc-2-phenyl-1H-indole | 88 | beilstein-journals.org |

| Acetate (B1210297) | N-Acetyl-2-iodoaniline | Uncyclized Adduct | 0 | beilstein-journals.org |

Electrochemical Synthesis Approaches

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, often proceeding under mild conditions without the need for external oxidants.

Annulations of o-Alkynylanilines for 3-Iodoindole Formation

A prominent electrochemical strategy for synthesizing 3-iodoindoles involves the annulation of o-alkynylanilines. rsc.orgresearchgate.net In this method, an iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI) or potassium iodide (KI), serves a dual or even triple role as the electrolyte, a redox catalyst, and the iodine source. rsc.orgsci-hub.se The electrochemical oxidation of the iodide anion generates an electrophilic iodine species that initiates the cyclization of the o-alkynylaniline to form the 3-iodoindole. rsc.org This approach is highly efficient, providing a range of 3-iodoindoles in good to excellent yields. rsc.orgresearchgate.net The reaction tolerates a wide variety of functional groups on both the aniline (B41778) and alkyne components. researchgate.net

The general reaction scheme is as follows: An o-alkynylaniline is subjected to electrolysis in the presence of an iodide salt. The anodically generated iodine species attacks the alkyne, leading to an intramolecular cyclization and subsequent formation of the 3-iodoindole.

Sustainable Electrosynthesis Conditions

The electrochemical synthesis of 3-iodoindoles is inherently sustainable as it avoids the use of stoichiometric chemical oxidants. researchgate.net The reactions are typically carried out under mild, external oxidant-free, and base-free conditions. researchgate.net Often, inexpensive and readily available halide salts are the only reagents required, and in some cases, supplementary electrolyte salts are not needed. sci-hub.se The use of platinum or graphite (B72142) electrodes is common, and the reactions can be performed in undivided cells, simplifying the experimental setup. sci-hub.semdpi.com Furthermore, these methods often exhibit high atom economy and can be performed at room temperature, contributing to their green chemistry profile. sci-hub.seresearchgate.net The ability to achieve these transformations in aqueous or ethanolic solutions further enhances their environmental friendliness. mdpi.comresearchgate.net

Modular Synthetic Routes to N-Tosyl-3-iodoindoles

Modular or one-pot synthetic strategies offer significant advantages in terms of efficiency, reducing the need for intermediate purification steps and minimizing waste. Several modular routes to N-tosyl-3-iodoindoles have been developed.

One such approach is a consecutive four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and an alkylating agent. beilstein-journals.org This sequence begins with a copper-free Sonogashira alkynylation, followed by a base-catalyzed cyclization to form the indole anion. This intermediate is then selectively iodinated at the C3 position with NIS before being N-alkylated (or in this context, N-tosylated). beilstein-journals.org This method provides a rapid and diversity-oriented synthesis of trisubstituted 3-iodoindoles. beilstein-journals.org

Another versatile method involves the Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization with iodine. bohrium.comnih.gov This two-step, one-pot procedure furnishes N-alkyl-3-iodoindoles in high yields under mild conditions. bohrium.com The N-tosyl group can be introduced prior to or after this sequence, depending on the desired substitution pattern. The electrophilic cyclization is proposed to proceed via an anti-attack of the electrophile and the nitrogen of the N,N-dialkylamino group on the alkyne to form an iodoindolium salt, which then undergoes dealkylation. bohrium.com

The following table outlines a modular synthesis of a 3-iodoindole derivative.

Table 3: Modular Synthesis of a Trisubstituted 3-Iodoindole

| Starting Materials | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodoaniline, Phenylacetylene (B144264), NIS, Methyl Iodide | Pd(PPh₃)₂Cl₂, CuI, DBU, KOt-Bu | 1-Methyl-3-iodo-2-phenyl-1H-indole | 65 | beilstein-journals.org |

Sequential Halogenation and N-Protection

The construction of this compound often involves a stepwise approach encompassing the halogenation of the indole core, followed by the introduction of a protecting group on the nitrogen atom. This sequential strategy allows for precise control over the substitution pattern of the indole ring.

A primary method for synthesizing the parent compound is the direct electrophilic iodination of 1-(phenylsulfonyl)indole. This reaction is highly effective when using iodine (I₂) as the catalyst in acetonitrile, achieving high yields under mild conditions. The phenylsulfonyl group serves as a crucial N-protecting group, which can facilitate subsequent reactions at other positions of the indole ring. bhu.ac.in For instance, N-protection is essential for directing metallation to the C-2 position, enabling further functionalization. bhu.ac.in

The synthesis sequence can also begin with the iodination of unprotected indole. The indole ring is highly reactive towards electrophilic substitution, particularly at the C-3 position. Following the formation of 3-iodoindole, the nitrogen is protected with a tosyl group. This sequence was utilized in the synthesis of 2,3-diiodo-1-(phenylsulfonyl)indole, where 3-iodoindole was prepared first and subsequently di-iodinated and protected. researchgate.net

Researchers have also developed methods for direct iodination at other positions of the N-tosylated indole ring. For example, a regioselective C-5 iodination of N-tosylated indole-3-carbaldehydes and 3-acetylindoles has been achieved, demonstrating the ability to introduce iodine at specific positions on the benzene (B151609) portion of the indole scaffold. rsc.org

Table 1: Selected Examples of Sequential Synthesis of Iodo-Tosyl-Indole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-(Phenylsulfonyl)indole | I₂ (10 mol%), MeCN, 40°C, 5h | 3-Iodo-1-(phenylsulfonyl)indole (B1353761) | 98% | |

| Indole | 1. I₂/HIO₃, EtOH, rt | 2,3-Diiodoindole | Good Yield | researchgate.net |

| 1-Tosyl-1H-indole-3-carbaldehyde | NIS, TFA, DCM, rt, 12h | 5-Iodo-1-tosyl-1H-indole-3-carbaldehyde | 91% | rsc.org |

| 1-(1-Tosyl-1H-indol-3-yl)ethan-1-one | NIS, TFA, DCM, rt, 12h | 1-(5-Iodo-1-tosyl-1H-indol-3-yl)ethan-1-one | 81% | rsc.org |

This table is interactive and represents selected data. For a comprehensive understanding, please refer to the cited literature.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single operation. mdpi.com These strategies are particularly valuable for creating libraries of substituted 3-iodoindoles and for utilizing this compound as a key reactant in cascade sequences.

A notable example is the consecutive four-component reaction to generate diversely substituted 3-iodoindoles. beilstein-journals.org This process starts with ortho-haloanilines and terminal alkynes, which undergo a copper-free alkynylation followed by a base-catalyzed cyclization to form an indole anion intermediate. beilstein-journals.org This intermediate is then selectively iodinated at the 3-position with N-iodosuccinimide before being trapped by an alkyl halide to yield the N-alkylated 3-iodoindole. beilstein-journals.org This method provides a concise route to trisubstituted 3-iodoindoles in a single pot. beilstein-journals.org

Furthermore, this compound is a key starting material in sophisticated one-pot cascade reactions. For instance, a palladium/norbornene-catalyzed process uses 3-iodo-1-tosyl-1H-indoles, aziridines, and olefins to synthesize 4-substituted tetrahydro-γ-carbolines. acs.org This Catellani/aza-Michael addition cascade demonstrates the utility of the C-I bond in this compound for initiating complex bond-forming sequences. acs.org Similarly, a palladium/copper-cocatalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes affords polysubstituted carbazoles through a sequence of coupling, isomerization, and cyclization. acs.org

Table 2: Examples of One-Pot Syntheses Involving 3-Iodoindoles

| Reaction Type | Starting Materials | Key Reagents | Product Type | Yield | Reference |

| Four-Component Synthesis | ortho-Chloroaniline, Phenylacetylene, NIS, Benzyl bromide | DBU, KOt-Bu | 1-Benzyl-3-iodo-2-phenyl-1H-indole | 69% | beilstein-journals.org |

| Catellani/aza-Michael Cascade | This compound, N-Tosylaziridine, Methyl acrylate (B77674) | Pd(OAc)₂, TFP, Norbornene, K₂CO₃ | 4-Substituted tetrahydro-γ-carboline | 92% | acs.org |

| Coupling/Cyclization Cascade | 2-Allyl-3-iodo-1-tosyl-1H-indole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, K₂CO₃ | Polysubstituted carbazole (B46965) | 91% | acs.org |

This table is interactive and provides illustrative examples. For detailed scope and conditions, please consult the original research articles.

These advanced synthetic methodologies underscore the importance of this compound and its analogues as pivotal intermediates in organic synthesis, enabling the efficient construction of complex heterocyclic systems.

Reactivity and Transformational Chemistry of 3 Iodo 1 Tosyl 1h Indole

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The C-I bond at the 3-position of 1-tosyl-1H-indole is particularly amenable to oxidative addition to low-valent transition metal catalysts, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond. This reactivity has been extensively exploited in a range of powerful cross-coupling methodologies.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts have proven to be exceptionally effective in mediating the coupling of 3-iodo-1-tosyl-1H-indole with a diverse array of organometallic reagents. These transformations offer a reliable and efficient means to introduce aryl, vinyl, and alkynyl substituents at the C3-position of the indole (B1671886) core.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids. In the context of this compound, this reaction provides a direct route to 3-aryl- and 3-vinyl-1-tosyl-1H-indoles. The reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent. researchgate.nettcichemicals.com

The general reaction scheme involves the oxidative addition of the this compound to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues

Note: Data for the exact substrate this compound was not available in the search results. The following table presents data for similar 3-iodoindole derivatives to illustrate typical reaction conditions and outcomes.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 |

| 4 | 4-(Dimethylamino)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-80 | 79 |

The Stille coupling offers a valuable alternative for the formation of carbon-carbon bonds, particularly when dealing with substrates that are sensitive to the basic conditions often employed in the Suzuki-Miyaura reaction. researchgate.netorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane. While the toxicity of organotin reagents is a drawback, the Stille coupling is known for its tolerance of a wide range of functional groups.

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions. Research on the Stille coupling of a similar substrate, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, has demonstrated the feasibility of this transformation, albeit with moderate yields. acs.org

Table 2: Examples of Stille Coupling with a 3-Iodoindole Analogue

Note: The following data is for the coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organostannanes.

| Entry | Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | PdCl₂(MeCN)₂ | DMF | 40 | 40 |

| 2 | Tributyl(2-thienyl)stannane | PdCl₂(MeCN)₂ | DMF | 40 | 35 |

| 3 | Tributyl(vinyl)stannane | PdCl₂(MeCN)₂ | DMF | 40 | 0 |

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes and conjugated enynes, involving the palladium- and copper-cocatalyzed reaction of an organic halide with a terminal alkyne. mdpi.comresearchgate.net 3-Iodoindoles have been shown to be excellent substrates for this transformation, providing a direct route to 3-alkynyl-1-tosyl-1H-indoles. nih.govnih.gov These products are valuable intermediates for further synthetic manipulations.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and an amine base, which also often serves as the solvent. nih.gov

Table 3: Examples of Sonogashira Coupling with this compound Analogues

Note: Data for the exact substrate this compound was not available in the search results. The following table presents data for similar 3-iodoindole derivatives to illustrate typical reaction conditions and outcomes.

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base/Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 20 | 95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 20 | 88 |

| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 20 | 92 |

| 4 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 20 | 85 |

Copper-Cocatalyzed Systems for Cascade Reactions

Beyond single bond-forming events, this compound can participate in more complex cascade reactions, where multiple bond-forming and molecular rearrangement steps occur in a single pot. These processes offer a highly efficient approach to the synthesis of complex polycyclic structures.

A notable example of a copper-cocatalyzed cascade is the synthesis of carbazoles from 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes. acs.orgnih.gov This one-pot reaction, which is also palladium-catalyzed, proceeds through a sequence of a Sonogashira coupling, isomerization of the allyl group, and a subsequent intramolecular cyclization to construct the carbazole (B46965) framework. acs.orgnih.gov

The reaction is initiated by the palladium/copper-catalyzed coupling of the 3-iodoindole with the terminal alkyne. The presence of a base, such as potassium carbonate, is crucial for promoting the subsequent isomerization of the allyl group to a propenyl group, which then undergoes an intramolecular cyclization followed by aromatization to afford the final carbazole product. acs.org

Table 4: Synthesis of Carbazoles from 2-Allyl-3-iodo-1-tosyl-1H-indoles and Terminal Alkynes acs.org

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | K₂CO₃ | THF/MeOH | 50 | 92 |

| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | K₂CO₃ | THF/MeOH | 50 | 85 |

| 3 | 4-Chlorophenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | K₂CO₃ | THF/MeOH | 50 | 88 |

| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | K₂CO₃ | THF/MeOH | 50 | 75 |

Nucleophilic and Electrophilic Functionalization at Indole Positions

The reactivity of this compound allows for a variety of functionalization reactions at different positions of the indole ring, enabling the synthesis of diverse and complex molecular architectures.

Derivatization at the C2 Position

The C2 position of the indole nucleus is a key site for derivatization. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing new substituents at this position. For instance, Sonogashira, Suzuki, and Heck reactions involving 3-iodoindoles proceed in good yields, demonstrating the utility of the iodo group as a handle for further functionalization nih.gov. The synthesis of polysubstituted indole-2-carbonitriles has been achieved through cross-coupling reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitriles mdpi.com. These reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, lead to a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles mdpi.com.

Furthermore, visible-light-induced late-stage photoredox C-H amidation of N-unprotected indoles provides access to N-(indol-2-yl)amides, which are valuable in pharmaceutical applications nih.gov. This method allows for the direct coupling of N-unprotected indoles and aryloxyamides containing an electron-withdrawing group at room temperature nih.gov.

C3-Functionalization with Nitriles and Lewis Acids

The combination of a boron Lewis acid, such as PhBCl₂, with nitriles serves as an effective reagent for the synthesis of 3-acylindoles from indoles jst.go.jp. This reaction proceeds selectively at the 3-position, providing the desired products in moderate to high yields jst.go.jp. The proposed mechanism involves the reaction of the indole with the nitrile in the presence of the Lewis acid to form an iminium intermediate. Subsequent hydrolysis of this intermediate yields the 3-acylindole jst.go.jp.

This methodology offers a new avenue for introducing useful substituents at the C3 position of indoles under mild conditions jst.go.jp.

Late-Stage Functionalization at the C5 Position

Direct and site-selective functionalization at the C5 position of the indole ring is a challenging but important transformation for the synthesis of medicinally relevant compounds. An efficient and highly regioselective C5-H direct iodination of indoles has been developed, offering a practical route to C5-functionalized indoles. researchgate.net This method is notable for its mild reaction conditions, good tolerance of functional groups, and the absence of metal catalysts researchgate.net.

Additionally, a domino aza-Michael-SNAr-heteroaromatization route has been reported for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters mdpi.com. This reaction involves the reaction of methyl 2-arylacrylate aza-Michael acceptors with primary amines, proceeding through an aza-Michael addition, followed by SNAr ring closure and heteroaromatization to yield the indole products mdpi.com.

| Reaction | Reagents and Conditions | Product | Yield (%) |

| C5-H Direct Iodination | Indole, Iodinating Agent | 5-Iodoindole | Good |

| Aza-Michael-SNAr-Heteroaromatization | Methyl 2-arylacrylate, Primary Amine, K₂CO₃, DMF | C5-Substituted 1-alkyl-1H-indole-3-carboxylate ester | 61-92 |

Functionalization via Carbene Intermediates

The use of indole-3-tosylhydrazones as carbene precursors has enabled the C-H functionalization of indoles. A novel approach for synthesizing symmetrical and unsymmetrical 3,3-bis(indolyl)methane derivatives involves the CuI-catalyzed C-H functionalization of indole using these carbene precursors researchgate.net. This method exhibits high regioselectivity for C3 functionalization researchgate.net.

Furthermore, engineered iron-based CYP119 catalysts have been utilized for the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer chemistry, producing both α- and β-functionalized indolines chemrxiv.org.

Transformations Involving the Tosyl Protecting Group

The tosyl group is a commonly used protecting group for the indole nitrogen. Its removal, or detosylation, is a crucial step in many synthetic sequences.

N-Detosylation Reactions

Several methods have been developed for the N-detosylation of tosylated indoles. A mild and efficient method utilizes cesium carbonate in a mixed solvent system of THF-MeOH researchgate.net. This method is effective for a wide range of indoles, azaindoles, and imidazoles researchgate.net. Another approach employs the dilithium salt of thioglycolic acid in DMF for the efficient removal of N-tosyl groups researchgate.net.

Sodium azide (NaN₃) has also been shown to be an effective reagent for the detosylation of N-tosylindole-4,7-quinones in polar aprotic solvents like DMF and DMSO . This reaction proceeds under neutral, mild conditions and provides good to excellent yields of the detosylated products . It is selective for N-tosylindoloquinone systems and does not deprotect regular N-tosylindoles .

Csp2-Detosylation Processes of this compound

The concept of a "Csp2-detosylation" process for this compound implies a chemical transformation that involves not only the removal of the tosyl protecting group from the indole nitrogen but also a concurrent functionalization at the C2 position of the indole ring. While the term "Csp2-detosylation" is not standard in chemical literature, it aptly describes a synthetic sequence where detosylation is coupled with a reaction at the adjacent sp2-hybridized carbon. Such processes are of significant interest in the synthesis of complex indole alkaloids and other polycyclic aromatic compounds.

Research in this area often focuses on transition-metal-catalyzed reactions, particularly those employing palladium, which can facilitate both C-H activation and cross-coupling reactions at the C2 position of the indole nucleus. The N-tosyl group can act as a directing group, influencing the regioselectivity of these transformations.

Research Findings

Detailed studies have explored the reactivity of N-tosylindoles in palladium-catalyzed reactions. These reactions can be broadly categorized into intramolecular cyclizations and intermolecular cross-coupling reactions, which can be conceptually linked to a Csp2-detosylation sequence.

One area of investigation involves the palladium-catalyzed intramolecular cyclization of N-tosylindoles bearing a tethered reactive group. For instance, the cyclization of N-allyl-1H-indole-2-carboxamides can be catalyzed by palladium complexes to form β-carbolinones or pyrazino[1,2-a]indoles, demonstrating functionalization at the C3 position. nih.gov While this is not a C2 functionalization, it highlights the potential for palladium catalysis to effect intramolecular reactions on the indole core.

A plausible, though not explicitly documented, Csp2-detosylation pathway for this compound could involve an intramolecular Heck-type reaction. If a suitable unsaturated moiety were introduced elsewhere in the molecule, a palladium catalyst could facilitate a cyclization involving the C2-H bond, followed by or concurrent with the removal of the tosyl group.

Furthermore, the development of one-pot tandem reactions provides a framework for achieving Csp2-detosylation. For example, a sequence involving a Sonogashira coupling at the C3-iodo position, followed by a palladium-catalyzed intramolecular cyclization onto the C2 position and subsequent detosylation, represents a feasible strategy.

The following table summarizes hypothetical reaction parameters for a Csp2-detosylation process based on related literature.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂, PdCl₂(MeCN)₂ | Commonly used palladium sources for C-H activation and cross-coupling. nih.gov |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine (B1218219) ligands are often required to stabilize the palladium catalyst. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Necessary for the C-H activation step and to neutralize acidic byproducts. |

| Solvent | DMF, DMA, Toluene (B28343) | High-boiling polar aprotic solvents are typically used in these reactions. nih.gov |

| Detosylation Agent | NaOH, Mg/MeOH, NaN₃ | A variety of reagents can be employed for the final removal of the tosyl group. |

It is important to note that the specific conditions for a Csp2-detosylation of this compound would require experimental optimization. The interplay between the directing effect of the N-tosyl group, the reactivity of the C2-H bond, and the conditions required for detosylation would need to be carefully balanced to achieve the desired transformation efficiently.

Mechanistic Investigations of 3 Iodo 1 Tosyl 1h Indole Reactions

Elucidation of Catalytic Cycles

Catalytic cycles involving transition metals like palladium, copper, gold, and silver are fundamental to the synthetic utility of 3-iodo-1-tosyl-1H-indole. Understanding these cycles allows for the optimization of reaction conditions and the prediction of product formation.

Role of Palladium in Cross-Coupling Mechanisms

Palladium catalysts are pivotal in facilitating cross-coupling reactions with this compound. These reactions often proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

In the synthesis of carbazoles, a one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes is co-catalyzed by palladium and copper. acs.org The proposed mechanism begins with a Sonogashira-type cross-coupling, where both palladium and copper are crucial for the initial carbon-carbon bond formation. acs.org This is followed by isomerization and a cyclization/aromatization sequence to yield the carbazole (B46965) product. acs.org Experimental evidence suggests that while the coupling step is metal-driven, the subsequent cyclization is critically dependent on the base used, such as K₂CO₃. acs.org

Similarly, palladium-catalyzed annulation of o-haloanilines with alkynes represents a convenient route to substituted indoles. mdpi.com The process typically involves a Sonogashira cross-coupling to form a 2-alkynylaniline intermediate, which then undergoes palladium(II)-catalyzed intramolecular cyclization. mdpi.com

A tandem reaction involving Sonogashira cross-coupling, cyclization, and a Suzuki-Miyaura reaction has been developed for the synthesis of 2,4-disubstituted indoles starting from this compound derivatives. mdpi.com This highlights the versatility of palladium catalysis in orchestrating multiple bond-forming events in a single pot.

Table 1: Key Palladium-Catalyzed Reactions Involving this compound Derivatives

| Reaction Type | Starting Materials | Catalyst System | Key Mechanistic Steps | Product | Ref |

| Carbazole Synthesis | 2-allyl-3-iodo-1-tosyl-1H-indoles, terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI / K₂CO₃ | C-C coupling, isomerization, cyclization, aromatization | Polysubstituted carbazoles | acs.org |

| Indole (B1671886) Synthesis | o-haloanilines, terminal alkynes | Pd(0) / Cu(I) | Sonogashira coupling, intramolecular cyclization | 2-substituted indoles | mdpi.com |

| One-Pot Borylation/Suzuki Coupling | This compound, HBpin, 4-chloropyrimidine-2-amine | [Pd(PPh₃)₄] / Cs₂CO₃ | Masuda borylation, Suzuki coupling, deprotection | Meridianin alkaloids | nih.gov |

Copper's Involvement in Cocatalytic Pathways

Copper often acts as a cocatalyst with palladium, particularly in Sonogashira-type couplings, but it also plays a primary role in other transformations.

In the aforementioned carbazole synthesis, copper(I) iodide is essential, alongside the palladium catalyst, for the initial coupling of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes. acs.org The synergy between palladium and copper facilitates the efficient formation of the crucial C-C bond that initiates the reaction cascade. acs.org

Copper catalysts are also employed in the synthesis of 3-acylindoles from 2-alkynylanilines. In a palladium/copper co-catalyzed oxidative cyclization, CuI is used in conjunction with PdBr₂. mdpi.com Mechanistic studies suggest a radical mechanism initiated by the reaction of the 2-alkynylaniline with an oxidant, assisted by the copper catalyst, leading to an iminium intermediate that subsequently cyclizes. mdpi.com

Furthermore, copper-catalyzed C-H arylation of indoles has been investigated. The use of a Cu(I) source with an unsymmetrical iodonium (B1229267) salt allows for the direct C-H amination of indoles. proquest.com The mechanism involves the formation of an aryl-Cu(III) intermediate which coordinates to a directing group on the indole, facilitating the aryl transfer. encyclopedia.pub

Mechanistic Studies of Gold- and Silver-Catalyzed Processes

Gold and silver catalysts exhibit unique reactivity, often involving the activation of π-systems like alkynes and allenes.

Gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which can be related to indole chemistry, is proposed to proceed through the activation of the alkyne moiety by the gold catalyst. acs.orgnih.gov This triggers an intramolecular addition of the aniline (B41778) nitrogen to form a vinyl gold intermediate. acs.orgnih.gov This intermediate can then undergo further transformations. acs.orgnih.gov In some cases, gold-vinylidene intermediates have been proposed, which can be formed via a acs.orgacs.org-iodo shift in substrates like N-(3-iodoprop-2-ynyl)-N-tosylanilines. researchgate.net

Silver-catalyzed reactions of this compound derivatives often involve radical pathways. For instance, the synthesis of 3-sulfonylindoles from ortho-alkynyl N-sulfonyl precursors under blue LED irradiation requires a silver(I) salt and an iridium photocatalyst. acs.org Mechanistic investigations, including radical scavenger experiments, support the generation of a sulfonyl radical. acs.org The silver catalyst is essential for the transformation, and control experiments show no reaction in its absence. acs.org Silver has also been utilized in carbene-mediated ring expansion reactions of indoles, where it facilitates the formation of a metal carbenoid. researchgate.net

Table 2: Gold- and Silver-Catalyzed Reactions and Proposed Intermediates

| Catalyst | Reaction Type | Substrate Type | Key Intermediate | Mechanism Highlights | Ref |

| Gold(I) | Cycloisomerization | 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | Vinyl gold | π-activation of alkyne, intramolecular nucleophilic attack | acs.orgnih.gov |

| Gold(I) | Cyclization | N-(3-iodoprop-2-ynyl)-N-tosylanilines | Gold-vinylidene | acs.orgacs.org-iodo migration | researchgate.net |

| Silver(I) | Cyclization/Migration | ortho-alkynyl N-sulfonyl anilines | Sulfonyl radical | Dual catalysis with photocatalyst, SET process | acs.org |

| Silver(I) | Ring Expansion | Indoles, N-triftosylhydrazones | Silver carbenoid | Carbene-mediated cyclopropanation followed by ring opening | researchgate.net |

Identification of Reactive Intermediates

The direct or indirect observation of reactive intermediates is crucial for substantiating proposed mechanistic pathways.

Observation of Indole-Based Carbene Intermediates

While not directly involving this compound, related studies on indole chemistry point to the importance of carbene intermediates. Rhodium-stabilized donor/acceptor carbenes, generated from N-sulfonyl-1,2,3-triazoles, are reactive intermediates in the synthesis of fused indole systems. mdpi.com These carbenes undergo intramolecular (3+2) annulation reactions. mdpi.com Similarly, silver-catalyzed reactions of indoles with N-triftosylhydrazones are proposed to proceed via carbene intermediates, leading to ring expansion products through the formation and subsequent opening of an annulated cyclopropane. researchgate.net

Formation of Allenyl and Alkynyl Intermediates

In a palladium(0)-catalyzed one-pot reaction for the synthesis of dihydrocycloocta[b]indoles from 2-allyl-3-iodoindoles and propargylic bromides, the formation of an intermediate 3-allenylindole was observed. acs.org This allenyl intermediate is formed through carbon-carbon coupling and subsequently undergoes cycloisomerization. acs.org

When terminal alkynes are used instead of propargylic bromides under similar palladium/copper-cocatalyzed conditions, the reaction proceeds through an intermediate 3-alkynylindole. acs.org This was confirmed by isolating the coupling product, a 3-alkynylindole, which could then be converted to the final carbazole product under basic conditions, demonstrating its role as a key intermediate in the reaction sequence. acs.org

Radical Intermediates in Iodination Reactions

The synthesis of this compound typically involves the direct iodination of 1-tosyl-1H-indole. The mechanism of this transformation, particularly the nature of the reactive intermediates, is a subject of detailed investigation. Iodination reactions can proceed through either electrophilic or radical pathways, and the operative mechanism often depends on the specific reagents and conditions employed.

Reagents such as N-Iodosuccinimide (NIS) are known to act as sources of iodine for both electrophilic iodinations and radical reactions. sci-hub.se The pathway is often dictated by reaction conditions, such as the presence of initiators or Lewis acids. For instance, a study on the direct C5-H iodination of various indole derivatives using NIS and a Lewis acid (BF₃·Et₂O) presented evidence for a radical pathway. sci-hub.seresearchgate.net The authors conducted a series of radical-trapping experiments where the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), 2,6-di-tert-butyl-4-methylphenol (BHT), or 1,1-diphenylethylene (B42955) to the reaction mixture completely inhibited the formation of the iodinated product. sci-hub.se This suggests that the reaction does not proceed if radical intermediates are quenched, strongly supporting a radical mechanism under these specific conditions. sci-hub.se

Conversely, other iodination methods appear to follow an electrophilic substitution pathway. The reaction of N,N-dialkyl-o-(1-alkynyl)anilines with molecular iodine (I₂) to form 3-iodoindoles is described as an electrophilic cyclization. nih.gov In this context, the iodine molecule acts as an electrophile, attacking the electron-rich alkyne, which is followed by cyclization. Similarly, the electrochemical oxidation of iodide has been shown to generate iodine radical intermediates (I•), which were detected using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). scielo.org.mx While not a direct iodination of an indole, this demonstrates that iodine radicals can be generated under specific conditions and could participate in subsequent reactions.

Theoretical studies using density functional theory (DFT) have also explored the regioselectivity of radical additions to the indole nucleus. These studies indicate that electron-deficient radicals preferentially add to the C2 position, where the resulting intermediate benefits from benzylic radical stabilization. nih.gov This is in contrast to typical electrophilic attacks, which overwhelmingly favor the C3 position. nih.govwikipedia.org While the formation of this compound involves substitution at the C3 position, the potential for radical-mediated processes highlights the complex reactivity of the indole core. The peroxidation of indoles, for example, is also believed to proceed via electron transfer processes involving radical intermediates. rsc.org

Ultimately, whether the iodination of 1-tosyl-1H-indole to its 3-iodo derivative involves radical intermediates is highly dependent on the chosen synthetic method. While some conditions, particularly those employing Lewis acids with NIS, show strong evidence for a radical pathway, other methods are better described by electrophilic mechanisms. sci-hub.senih.gov

Influence of Reaction Conditions on Pathway Selectivity

Base Effects in Cyclization and Coupling

The choice of base is a critical parameter that can dictate the outcome of reactions involving this compound, particularly in palladium-catalyzed coupling and subsequent cyclization sequences. The base can influence which of several possible reaction pathways is favored, leading to different products from the same set of starting materials.

A compelling example is the one-pot Pd/Cu-cocatalyzed reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes to synthesize carbazoles. acs.org This transformation involves a sequence of a Sonogashira coupling followed by isomerization and cyclization. acs.orgwikipedia.org Mechanistic studies revealed that the base plays a crucial and distinct role in both the initial coupling and the final cyclization steps. acs.org

When the reaction was performed using an organic amine base such as triethylamine (B128534) (Et₃N) in tetrahydrofuran (B95107) (THF), the reaction stopped after the initial carbon-carbon bond formation, yielding the 3-alkynylindole coupling product in 71% yield. acs.org Subsequent treatment of this isolated intermediate with a stronger, inorganic base, potassium carbonate (K₂CO₃), in methanol (B129727) was found to be "indispensable" for the crucial cyclization step, leading to the final carbazole product. acs.org This demonstrates a clear selectivity controlled by the base: a weaker organic base facilitates the coupling reaction, while a stronger inorganic base is required to promote the cyclization pathway. acs.org

Table 1: Effect of Base and Solvent on the Reaction of 2-allyl-3-iodo-1-tosyl-1H-indole with Phenylacetylene (B144264)

| Entry | Base | Solvent | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Et₃N | THF | Coupling Product | 71% | acs.org |

| 2 | K₂CO₃ | MeOH | Cyclized Carbazole | 73% (from coupling product) | acs.org |

Solvent Effects on Regioselectivity

The solvent is another powerful tool for controlling selectivity in the reactions of indole derivatives. The polarity, coordinating ability, and protic or aprotic nature of the solvent can stabilize or destabilize key intermediates and transition states, thereby directing the reaction toward a specific regioisomeric product.

In reactions involving organometallic intermediates, such as those common in palladium-catalyzed functionalizations of this compound, the solvent can dramatically influence the reaction course. For example, in the palladium-catalyzed aerobic oxidative annulation of indoles, a clear trend was observed where moving from nonpolar aromatic solvents (e.g., toluene) to more polar solvents increased reaction efficiency. acs.org This suggests that polar solvents help to stabilize charged intermediates within the catalytic cycle. acs.org

The choice between polar aprotic solvents like DMF and DMSO versus nonpolar solvents like toluene (B28343) can determine the site of electrophilic attack on indole anion intermediates. wikipedia.org Generally, polar aprotic solvents favor attack at the nitrogen atom, while nonpolar solvents tend to promote reaction at the C3 position. wikipedia.org While this compound already has a substituted C3 position, this principle extends to further functionalizations where regioselectivity is a concern.

A study on the C-H arylation of 1H-indole-3-carbaldehyde provides a clear illustration of solvent-controlled selectivity. nih.gov The optimization of reaction conditions showed a profound solvent effect on the yield of the desired C4-arylated product.

Table 2: Influence of Solvent and Additive on Pd-Catalyzed C4-Arylation of 1H-indole-3-carbaldehyde

| Entry | Solvent | Additive | Yield of C4-Arylated Product | Reference |

|---|---|---|---|---|

| 1 | HFIP | None | Trace | nih.gov |

| 2 | DCE | None | Trace | nih.gov |

| 3 | DMF | None | Trace | nih.gov |

| 4 | Toluene | None | Trace | nih.gov |

| 5 | TFA | None | 23% | nih.gov |

| 6 | HFIP | HOAc | 47% | nih.gov |

| 7 | HFIP | TFA | 87% | nih.gov |

Reaction conditions involved Pd(OAc)₂, an oxidant, and iodoarene.

As shown in the table, non-coordinating, highly polar, and protic solvents like hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) were crucial for achieving high yields. nih.gov The use of less polar solvents like DCE, DMF, or toluene resulted in only trace amounts of the product. nih.gov The acidic co-solvent likely plays a role in activating the palladium catalyst or influencing the key C-H activation step. The ability of fluorinated alcohols to stabilize cationic intermediates through hydrogen bonding without strong coordination to the metal center is often cited as a reason for their success in such catalytic systems. These findings underscore that the solvent system can be precisely tuned to control the regioselectivity and efficiency of reactions on the indole scaffold.

Applications in Complex Chemical Synthesis

Construction of Polycyclic Aromatic Systems

The indole (B1671886) nucleus is a common feature in many polycyclic aromatic systems, which are of significant interest due to their applications in materials science and their presence in pharmacologically active compounds. acs.orgncl.res.in 3-Iodo-1-tosyl-1h-indole derivatives serve as key precursors for the annulation of additional rings onto the indole framework.

A notable application of this compound derivatives is in the synthesis of polysubstituted carbazoles. Carbazoles are an important class of heteroaromatic compounds found in numerous natural products and are utilized as hole-transporting and electroluminescent materials. acs.orgncl.res.in A highly efficient one-pot method has been developed that utilizes 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes to construct the carbazole (B46965) skeleton. acs.org

This transformation proceeds through a palladium/copper-cocatalyzed tandem reaction. The sequence involves an initial Sonogashira-type carbon-carbon coupling between the 3-iodoindole and the terminal alkyne, followed by an isomerization of the allyl group, a cyclization step, and subsequent aromatization to form the new benzene (B151609) ring, thus completing the carbazole system. acs.org The base used in the reaction, such as potassium carbonate, plays a crucial role in promoting the critical cyclization step. acs.org This methodology provides a direct and efficient route to complex carbazole derivatives from readily accessible indole precursors. acs.org

Table 1: Synthesis of Polysubstituted Carbazoles from 2-allyl-3-iodo-1-tosyl-1H-indoles

| Indole Reactant (1) | Alkyne Reactant (2) | Product (3) | Yield (%) |

|---|---|---|---|

| 2-allyl-3-iodo-1-tosyl-1H-indole | Phenylacetylene (B144264) | 2-allyl-9-tosyl-4-phenyl-9H-carbazole | 85% |

| 2-allyl-3-iodo-5-methyl-1-tosyl-1H-indole | Phenylacetylene | 2-allyl-6-methyl-9-tosyl-4-phenyl-9H-carbazole | 82% |

| 2-allyl-5-chloro-3-iodo-1-tosyl-1H-indole | Phenylacetylene | 2-allyl-6-chloro-9-tosyl-4-phenyl-9H-carbazole | 75% |

| 2-allyl-3-iodo-1-tosyl-1H-indole | 1-hexyne | 2-allyl-4-butyl-9-tosyl-9H-carbazole | 78% |

Data sourced from a study on Pd/Cu-cocatalyzed carbazole synthesis. acs.org

Preparation of Bioactive Indole Scaffolds

The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. sci-hub.se this compound is a key intermediate for the synthesis of complex bioactive molecules, particularly marine alkaloids, which often exhibit potent biological activities such as cytotoxicity and antimicrobial properties. nih.gov

A powerful one-pot procedure, the Masuda borylation–Suzuki coupling (MBSC) sequence, has been successfully applied to the concise synthesis of several marine (bis)indole alkaloids using N-protected 3-iodoindoles, including this compound. nih.govresearchgate.netnih.gov This method avoids the isolation of the intermediate boronic acid ester, enhancing efficiency. nih.gov

The synthesis starts with the conversion of the this compound derivative into a pinacolyl boronate intermediate via Masuda borylation. nih.govmdpi.com Without isolation, a subsequent palladium-catalyzed Suzuki coupling with a suitable (di)azine halide, such as 4-chloropyrimidine-2-amine or 3,5-dibromopyridine, generates the coupled product. nih.govmdpi.com The N-tosyl protecting group is noted for its stability during the coupling sequence and can be efficiently removed in a final step, often within the same pot, by treatment with a base like potassium hydroxide (B78521) to yield the final natural product. nih.govnih.govmdpi.com This strategy has enabled the synthesis of various Meridianins (C, F, and G) and the bisindole alkaloid Scalaridine A in moderate to excellent yields. nih.govresearchgate.net For the synthesis of Scalaridine A, 3-iodo-5-methoxy-1-tosyl-1H-indole is used as the starting material. nih.govmdpi.com

Table 2: Synthesis of Meridianin Alkaloids via MBSC Sequence

| Starting Material | Product | Yield (%) |

|---|---|---|

| 5-bromo-3-iodo-1-tosyl-1H-indole | Meridianin C | 48% |

| 5,6-dibromo-3-iodo-1-tosyl-1H-indole | Meridianin F | 66% |

| This compound | Meridianin G | 80% |

Data sourced from a study on the synthesis of marine alkaloids. nih.govmdpi.com

The this compound scaffold is a valuable platform for generating libraries of compounds for medicinal chemistry research. The C-I bond is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic modification of the indole core to explore structure-activity relationships (SAR) and optimize for desired biological activities.

Derivatives of the related 3-iodo-1-(phenylsulfonyl)indole (B1353761) have been investigated for potential therapeutic applications, with studies suggesting that certain derivatives may possess antitubercular, antibacterial, and antimelanoma properties. The synthetic utility of the C-I bond is demonstrated by its successful use in Suzuki and Heck couplings. For example, 5-iodo-1-tosyl-1H-indole derivatives can be readily coupled with phenylboronic acid or tert-butyl acrylate (B77674) to produce C-5 arylated and C-5 allylated products, respectively, in high yields. sci-hub.se This highlights the feasibility of using this compound in similar late-stage functionalization strategies to build complex molecules for drug discovery programs. sci-hub.sesci-hub.se

Diverse Synthetic Transformations of Indole Derivatives

Beyond its use in building specific classes of molecules, this compound is a precursor for a wide range of indole derivatives with varied substitution patterns. The ability to selectively functionalize the C-3 position is fundamental to modern indole chemistry.

The synthesis of polysubstituted indoles is a central goal in organic synthesis due to their prevalence in biologically active compounds. uic.edursc.org this compound derivatives are excellent precursors for accessing 1,2,3-trisubstituted indole frameworks. The synthesis of these target molecules can be achieved by performing cross-coupling reactions on a this compound that already bears a substituent at the C-2 position.

For instance, 3-iodo-1-tosyl-2-(trifluoromethyl)-1H-indole has been synthesized and subsequently used in palladium-catalyzed cross-coupling reactions. nih.gov It reacts efficiently with phenylboronic acid (Suzuki coupling) and phenylacetylene (Sonogashira coupling) to afford the corresponding 3-phenyl and 3-phenylethynyl derivatives in excellent yields. nih.gov These reactions demonstrate a reliable method for installing aryl and alkynyl groups at the C-3 position, providing a straightforward entry into 1,2,3-trisubstituted indoles from a common 3-iodinated precursor. nih.gov

Table 3: Synthesis of 1,2,3-Trisubstituted Indoles

| Reactant | Coupling Partner | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 3-Iodo-1-tosyl-2-(trifluoromethyl)-1H-indole | Phenylboronic acid | Suzuki | 3-Phenyl-1-tosyl-2-(trifluoromethyl)-1H-indole | 98% |

| 3-Iodo-1-tosyl-2-(trifluoromethyl)-1H-indole | Phenylacetylene | Sonogashira | 3-(Phenylethynyl)-1-tosyl-2-(trifluoromethyl)-1H-indole | 95% |

Data sourced from a study on the synthesis and reactions of 3-halogenated 2-CF3-indoles. nih.gov

Intermediacy in the Synthesis of Functional Materials

The compound this compound serves as a critical intermediate in the synthesis of advanced functional materials. Its utility stems from the presence of the iodine atom at the C3 position of the indole ring, which is activated for various cross-coupling reactions. The tosyl group at the N1 position enhances the stability of the indole ring and influences its reactivity, making it a versatile building block for complex organic structures with specific electronic and photophysical properties.

Notably, this compound and its derivatives are pivotal precursors for synthesizing carbazoles. Carbazoles are highly sought-after heteroaromatic compounds that form the core of many hole-transporting and electroluminescent materials, making them essential for the development of organic electronics like Organic Light Emitting Diodes (OLEDs). acs.org A one-pot reaction involving 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes, co-catalyzed by palladium and copper complexes, provides an efficient route to highly substituted carbazoles. This process proceeds through a sequence of carbon-carbon coupling, isomerization, cyclization, and aromatization to form the final carbazole structure. acs.org

The reaction begins with the coupling of the iodoindole with a terminal alkyne. The presence of a base, such as potassium carbonate, is crucial for the subsequent cyclization and aromatization steps that form the new benzene ring, completing the carbazole skeleton. acs.org This synthetic strategy highlights the importance of the 3-iodoindole scaffold in constructing larger, conjugated systems with desirable properties for materials science. acs.org

Table 1: Synthesis of Carbazole Derivatives from Iodoindoles

This interactive table summarizes the synthesis of a carbazole derivative from a substituted iodoindole and phenylacetylene, highlighting the key reagents and the resulting product yield.

| Starting Iodoindole | Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-allyl-3-iodo-1-tosyl-1H-indole | Phenylacetylene | [Pd(PPh₃)₂Cl₂] / [CuI] | K₂CO₃ | MeOH | 9-Tosyl-1-methyl-2-phenyl-9H-carbazole | 16% (initial) | acs.org |

Furthermore, the reactivity of the C-I bond in 3-iodoindoles makes them valuable monomers for creating conjugated polymers, such as polyindoles. core.ac.ukacs.org Conducting polymers are a class of functional materials with applications in sensors, catalysts, and electromagnetic shielding. core.ac.uknih.gov Palladium-catalyzed polymerizations, like direct arylation polymerization (DArP), have emerged as powerful methods for synthesizing these materials. acs.org While direct polymerization of this compound itself is a developing area, the principle is well-established with similar monomers. For instance, poly(3-alkylthiophene)s have been synthesized from 2-iodo-3-alkylthiophenes. acs.org This suggests that this compound is a promising candidate for dehydrohalogenative polycondensation reactions to produce poly(1-tosyl-1H-indole-3,n-diyl)s, which would be novel conjugated materials.

The synthesis of polyindole through chemical oxidative polymerization has been demonstrated to yield a material that can be used as a heterogeneous catalyst. core.ac.uk Additionally, polyindole nanocomposites, such as those incorporating Ni-Zn ferrite (B1171679) nanoparticles, have shown significant potential as efficient microwave absorbers for electromagnetic interference (EMI) shielding. nih.gov The versatility of the 3-iodoindole core in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, allows for its incorporation into a wide array of complex organic molecules, further underscoring its role as a key intermediate in the development of new functional materials. nih.govmdpi.com

Catalytic Systems and Methodologies in 3 Iodo 1 Tosyl 1h Indole Chemistry

Transition Metal Catalysis Development

Transition metals, particularly palladium, copper, and gold, have been pivotal in developing a broad spectrum of reactions involving 3-iodo-1-tosyl-1H-indole. These metals facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of this compound is extensive. The weaker C-I bond strength in iodo-substituted indoles makes them more reactive in palladium-catalyzed cross-coupling reactions compared to their bromo counterparts. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently employed.

Key palladium-catalyzed reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the indole (B1671886) with boronic acids. For instance, this compound can be converted to its boronate intermediate via Masuda borylation and then coupled with various partners in a one-pot process. nih.gov The synthesis of marine alkaloids like meridianin G has been achieved using this methodology, starting from this compound with Pd(PPh₃)₄ as the catalyst. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the indole and a terminal alkyne. It has been used to synthesize 2,3-disubstituted indoles from 2-bromoanilides via a cascade that includes a Sonogashira coupling step. acs.org A combination of Pd(PPh₃)₂Cl₂ and CuI is often used to facilitate this transformation, leading to the synthesis of complex structures like carbazoles. acs.org

Heck Reaction: This reaction involves the coupling of the indole with an alkene. Intramolecular Heck reactions of derivatives of 3-bromo-1-tosyl-1H-indole have been used to synthesize various carboline frameworks. acs.orgsci-hub.se

Catellani Reaction: A Pd/Norbornene-catalyzed Catellani/aza-Michael addition cascade has been developed for the synthesis of 4-substituted tetrahydro-γ-carbolines from this compound. acs.org

| Reaction Type | Palladium Catalyst | Key Findings | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | One-pot Masuda borylation followed by Suzuki coupling to synthesize marine alkaloids. | Meridianin G | nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | One-pot reaction with terminal alkynes to form polysubstituted carbazoles. | Carbazoles | acs.org |

| Catellani/Aza-Michael Addition | Pd(0) in situ | One-pot modular synthesis of tetrahydro-γ-carbolines from the indole, aziridines, and olefins. | Tetrahydro-γ-carbolines | acs.org |

| Intramolecular Heck Reaction | Pd(OAc)₂/PPh₃ | Synthesis of 3,4-benzo[c]-β-carbolines from 2-aryl(tosylamino)methyl-3-bromoindoles. | Benzo[c]-β-carbolines | acs.orgsci-hub.se |

Copper catalysts, particularly copper(I) iodide (CuI), play a significant role, often as a co-catalyst in palladium-mediated reactions. In the Sonogashira coupling, CuI is essential for the activation of the alkyne component. acs.orgmdpi.com A Pd/Cu co-catalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes has been developed to efficiently produce carbazoles. acs.org

Copper can also act as the primary catalyst. For example, copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has been developed, employing CuI with a phosphine (B1218219) ligand and a base. rsc.org This demonstrates copper's utility beyond its co-catalytic role in C-C bond formation, extending to C-N bond-forming reactions.

| Reaction Type | Copper Catalyst | Role of Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | CuI | Co-catalyst with Palladium | Essential for the efficient one-pot synthesis of carbazoles from 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes. | acs.org |

| N-Alkylation | CuI | Primary Catalyst | Efficient reductive cross-coupling between N-tosylhydrazones and indoles to form N-alkylated indoles. | rsc.org |

| Click Chemistry | CuI | Primary Catalyst | Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-containing indole derivatives. |

Gold and silver catalysts are known for their ability to activate π-systems like alkynes and allenes, making them suitable for cyclization and rearrangement reactions. Gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols can produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. nih.gov The mechanism involves the gold(I) catalyst activating the alkyne, which triggers an intramolecular addition of the aniline (B41778) moiety. nih.gov

In the context of indole synthesis, gold-catalyzed cyclization of 2-alkynylanilines is a powerful method. beilstein-journals.org This can be combined in a one-pot procedure with a subsequent C3-selective direct alkynylation of the formed indole ring. beilstein-journals.org Similarly, gold-catalyzed cyclization reactions of N-(3-Iodoprop-2-ynyl)-N-tosylanilines can lead to iodinated 1,2-dihydroquinoline (B8789712) derivatives, where the regiochemical outcome can be controlled by the ligand on the gold catalyst. researchgate.net

Metal-Free and Organocatalytic Approaches

While transition metals are powerful, there is a growing interest in developing metal-free and organocatalytic methods to avoid potential metal contamination in the final products and to promote greener chemistry.

Bases can be used to promote transformations of indole derivatives. High yields of N-substituted 3-haloindoles, including N-tosyl derivatives, can be achieved through base-catalyzed reactions with appropriate alkylating or sulfonylating agents. nih.gov For instance, the reaction of 3-iodo-2-(trifluoromethyl)-1H-indole with tosyl chloride in the presence of a base yields 3-iodo-1-tosyl-2-(trifluoromethyl)-1H-indole. nih.gov Furthermore, base-mediated reductive coupling of indole-3-tosylhydrazones with thiols or boronic acids provides a transition-metal-free route to biologically relevant 3-substituted indole derivatives. researchgate.net

Electrochemical synthesis represents a sustainable and oxidant-free alternative for generating reactive intermediates. 3-Iodoindoles can be synthesized efficiently through the electrochemical annulation of o-alkynylanilines using a readily available iodide salt. researchgate.net This method proceeds under external oxidant-free and base-free conditions and exhibits broad functional group tolerance. researchgate.net Another electrochemical strategy involves an iodine-mediated intramolecular C(sp²)-H amination, which allows for a switchable synthesis of indoline (B122111) and indole derivatives from 2-vinylanilines. organic-chemistry.org

Optimization of Reaction Parameters

The efficiency and selectivity of catalytic reactions involving this compound are profoundly influenced by a variety of reaction parameters. The careful optimization of these factors, including the choice of ligands, additives, solvent, and temperature, is crucial for achieving desired outcomes in synthetic methodologies.

Ligand and Additive Effects

The selection of appropriate ligands and additives is a cornerstone of optimizing catalytic systems for reactions with this compound. These components can influence catalyst stability, reactivity, and the stereochemical outcome of the reaction.

In the context of palladium-catalyzed reactions, ligands play a pivotal role. For instance, in the synthesis of carbazoles from 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes, a palladium/copper co-catalyzed system is employed. acs.org The optimization of this reaction revealed that the choice of the palladium catalyst, which inherently includes ligands, is critical. Specifically, Pd(PPh₃)₂Cl₂ was identified as an effective catalyst. acs.org The phosphine ligands (PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Additives, particularly bases, have a significant impact on these transformations. In the aforementioned carbazole (B46965) synthesis, a screening of various bases such as K₂CO₃, Et₃N, Na₂CO₃, and Cs₂CO₃ was conducted. acs.org Potassium carbonate (K₂CO₃) was found to be the most effective base, with its concentration also being a critical parameter. acs.org The yield of the desired carbazole product increased substantially when the amount of K₂CO₃ was optimized, highlighting its crucial role in the cyclization step. acs.org

Similarly, in Suzuki coupling reactions involving 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the title compound, the combination of a palladium catalyst and a base is essential. nih.gov The use of PdCl₂(dppf)·CH₂Cl₂ as the catalyst and K₂CO₃ as the base facilitates the coupling with various boronic acids. nih.gov The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand in this catalyst is known for its effectiveness in promoting cross-coupling reactions.

The following table summarizes the effect of different bases on the yield of a Pd/Cu co-catalyzed cross-coupling and cycloisomerization reaction of 2-allyl-3-iodo-1-tosyl-1H-indole with phenylacetylene (B144264). acs.org

| Entry | Base (equiv) | Yield (%) |

| 1 | K₂CO₃ (2.0) | 73 |

| 2 | Et₃N (2.5) | <10 |

| 3 | Na₂CO₃ (2.5) | 65 |

| 4 | Cs₂CO₃ (2.5) | 58 |

| 5 | K₂CO₃ (2.5) | 82 |

| Table built from data in source acs.org |

The data clearly indicates that K₂CO₃ is superior to other bases like Et₃N, Na₂CO₃, and Cs₂CO₃ for this specific reaction. acs.org Furthermore, increasing the equivalence of K₂CO₃ from 2.0 to 2.5 significantly improves the product yield. acs.org

Solvent and Temperature Optimization

Solvent and temperature are fundamental parameters that must be fine-tuned to maximize the yield and efficiency of catalytic reactions involving this compound.

The choice of solvent can dramatically influence reaction rates and even alter reaction pathways. A systematic screening of solvents is a common practice in reaction optimization. For the Pd/Cu co-catalyzed synthesis of carbazoles, various solvents were tested, including methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), and a mixture of THF and MeOH. acs.org A 1:1 mixture of THF and MeOH was found to be the optimal solvent system, providing a significantly higher yield compared to either solvent alone. acs.org In other catalytic systems, such as the domino Sonogashira coupling-cyclization of N-tosyl-2-iodoanilines, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) proved to be the most suitable. tandfonline.com

Temperature is another critical factor that controls the rate of reaction. In the synthesis of carbazoles, the reaction temperature was optimized to achieve the best results. While the reaction proceeded at room temperature, the yield was low. acs.org Increasing the temperature to 50 °C dramatically improved the yield of the desired carbazole product. acs.org Similarly, in Pd(II)-catalyzed C-H arylation reactions, the temperature was a key variable, with optimal temperatures often being around 100-120 °C. nih.govacs.org

The table below illustrates the effect of solvent on the yield of the carbazole synthesis reaction discussed earlier. acs.org

| Entry | Solvent | Yield (%) |

| 1 | MeOH | 16 |

| 2 | THF | 68 |

| 3 | Toluene (B28343) | <10 |

| 4 | Dioxane | 55 |

| 5 | THF/MeOH (1:1) | 75 |

| Table built from data in source acs.org |

This data demonstrates the profound effect of the solvent on the reaction outcome, with the mixed solvent system providing the highest yield. acs.org

Q & A

Q. Table 1: Optimized Reaction Conditions for Tosylation

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Tetrabutylammonium HS | |

| Solvent | Toluene | |

| Temperature | 40–80°C | |

| Yield | 80–98% |

Q. Table 2: Diagnostic NMR Shifts for this compound

| Proton/Carbon | δ (ppm) | Reference |

|---|---|---|

| Indole NH | 10.5–12.0 (br s) | |

| Tosyl CH₃ | 2.4 (s) | |

| C3 (indole) | 90–100 (¹³C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.